molecular formula C3H6ClF2N B1302710 3,3-Difluoroazetidine hydrochloride CAS No. 288315-03-7

3,3-Difluoroazetidine hydrochloride

Cat. No. B1302710
CAS RN: 288315-03-7
M. Wt: 129.53 g/mol
InChI Key: CDBAEFXTCRKJPZ-UHFFFAOYSA-N
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Description

3,3-Difluoroazetidine hydrochloride (CAS number 288315-03-7) is a derivative of azetidine, a four-membered ring heterocyclic compound with three carbons and one nitrogen . Two fluorine-substituents on the 3-position of azetidine make the molecule more lipophilic, improving the solvent processability . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of 3,3-Difluoroazetidine Hydrochloride has been reported in the literature. It has been used in the preparation of Dihydropyrimidine compounds as antiviral agents . The synthesis involves the use of 1-(Diphenylmethyl)-3,3-difluoro-azetidine . Another study mentions the synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks .


Molecular Structure Analysis

3,3-Difluoroazetidine hydrochloride is a derivative of azetidine, a four-membered ring heterocyclic compound with three carbons and one nitrogen . Two fluorine-substituents on the 3-position of azetidine make the molecule more lipophilic . The molecular formula is C3H5F2N·HCl .


Physical And Chemical Properties Analysis

3,3-Difluoroazetidine hydrochloride is a white to light yellow powder or crystal . It has a molecular weight of 129.53 g/mol . The compound is solid at 20 degrees Celsius and should be stored under inert gas . It is air sensitive and hygroscopic .

Scientific Research Applications

Safety and Hazards

3,3-Difluoroazetidine hydrochloride is classified as a skin irritant (H315) and an eye irritant (H319) . It may cause respiratory irritation (H335) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

Mechanism of Action

Target of Action

3,3-Difluoroazetidine hydrochloride is a derivative of azetidine, a four-membered ring heterocyclic compound with three carbons and one nitrogen It’s known that the compound has a significant impact on the respiratory system .

Mode of Action

The mode of action of 3,3-Difluoroazetidine hydrochloride is primarily due to its unique chemical structure. The ring strain of azetidine (27.7 Kcal/mol) enhances the accessibility of the nitrogen electron lone pair, which allows it for stronger nucleophilic attacks (increases reaction rate), compared to other secondary amine species .

Biochemical Pathways

Given its chemical structure and properties, it can be inferred that it may interact with various biochemical pathways, particularly those involving nucleophilic attacks .

Pharmacokinetics

The compound’s lipophilic nature due to the presence of two fluorine-substituents on the 3-position of azetidine improves its solvent processability , which could potentially influence its bioavailability.

Result of Action

It is used as a precursor for rhodamine dyes to finely tune their fluorescent wavelengths in bioimaging applications . It also has a high potential to expand the use in applications of OLEDs and DSSCs (dye-sensitized solar cells), due to its ability to tune the HOMO-LUMO (highest occupied molecular orbital and lowest unoccupied molecular orbital) energy gap .

Action Environment

It’s known that the compound is hygroscopic , indicating that moisture in the environment could potentially affect its stability.

properties

IUPAC Name

3,3-difluoroazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F2N.ClH/c4-3(5)1-6-2-3;/h6H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBAEFXTCRKJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374238
Record name 3,3-Difluoroazetidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoroazetidine hydrochloride

CAS RN

288315-03-7
Record name 3,3-Difluoroazetidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Difluoroazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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